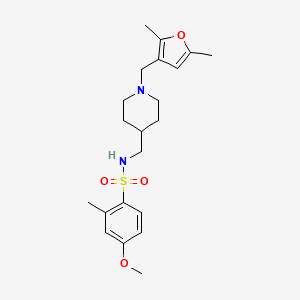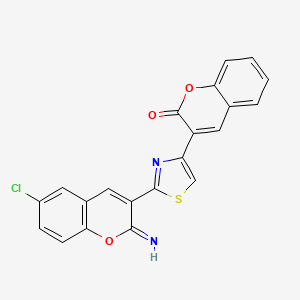
3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the chromene family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one is not fully understood. However, studies have shown that the compound exhibits its anti-cancer and anti-inflammatory properties by targeting specific cellular pathways and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one have been extensively studied. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one in lab experiments is its unique chemical structure and properties. The compound has been shown to exhibit significant anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one. One of the most promising directions is the development of new drugs based on the compound's unique chemical structure and properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction between 6-chloro-2-imino-2H-chromene-3-carbaldehyde and 2-thiazolylamine in the presence of a suitable catalyst. The resulting product is then subjected to cyclization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one has led to its potential applications in various scientific research fields. One of the most promising applications of the compound is in the field of medicinal chemistry. Studies have shown that the compound exhibits significant anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-[2-(6-chloro-2-iminochromen-3-yl)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O3S/c22-13-5-6-18-12(7-13)9-15(19(23)26-18)20-24-16(10-28-20)14-8-11-3-1-2-4-17(11)27-21(14)25/h1-10,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEUCFFBTCHRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide](/img/structure/B2879468.png)
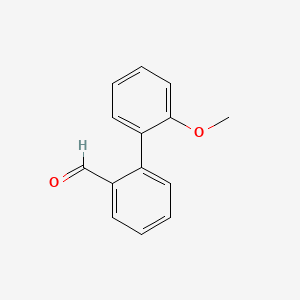
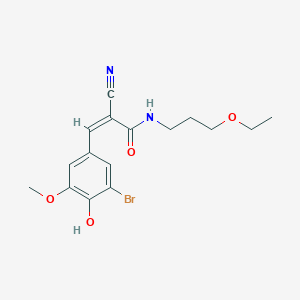
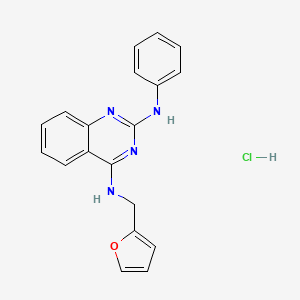

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2879479.png)
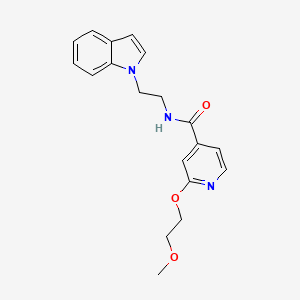
![Ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2879482.png)

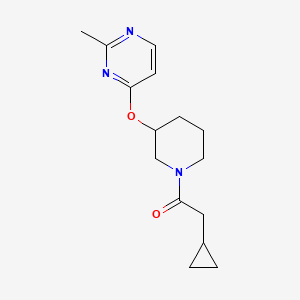

![3-[(4-tert-butylphenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2879487.png)

